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Compound of Interest

2-Amino-5-bromophenol
Compound Name:
hydrochloride

Cat. No.: B1505894

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-5-bromophenol hydrochloride, a key intermediate in pharmaceutical and fine
chemical synthesis. This document presents available Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for
acquiring such data, and utilizes visualizations to clarify analytical workflows.

Spectroscopic Data Summary

While experimental spectroscopic data for the hydrochloride salt of 2-Amino-5-bromophenol is
not readily available in the public domain, data for the free base, 2-Amino-5-bromophenol,
provides a strong foundation for understanding its chemical structure. The following tables
summarize the available experimental data for the free base and provide predicted values
where experimental data is unavailable.

Note on the Hydrochloride Salt: The protonation of the amino group to form the hydrochloride
salt will induce notable changes in the spectroscopic data. In the *H and 3C NMR spectra, the
electron-withdrawing effect of the ammonium group (-NHs*) will cause downfield shifts for the
aromatic protons and carbons, particularly those ortho and para to the amino group. In the IR
spectrum, the N-H stretching vibrations of the ammonium salt will appear as a broad band at
lower wavenumbers (typically 2800-3200 cm~1) compared to the free amine.
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Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Data for 2-Amino-5-bromophenol

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

7.08 bs - Ar-H
6.82 d 2 Ar-H
6.78 dd 8.2 Ar-H
6.56 d 8 Ar-H
4.03 bs - -NH2

Solvent: CD3CN, Spectrometer Frequency: 500 MHz

Table 2: Predicted 3C NMR Data for 2-Amino-5-bromophenol

Predicted Chemical Shift (8) ppm Assignment
147-152 C-OH
135-140 C-NH:z
120-125 C-Br

115-120 Ar-CH
110-115 Ar-CH
105-110 Ar-CH

Infrared (IR) Spectroscopy Data

Table 3: IR Peak List for 2-Amino-5-bromophenol
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Wavenumber (cm~?) Assignment

3496 (wide) O-H stretch

3377 N-H stretch (asymmetric)
3298 N-H stretch (symmetric)
1598 Aromatic C=C stretch
1502 Aromatic C=C stretch
1431 C-H in-plane bend

1269 C-O stretch (phenol)
1210 C-N stretch (aromatic amine)
916 C-H out-of-plane bend
877 C-H out-of-plane bend

Sample Preparation: KBr pellet

Mass Spectrometry (MS) Data

While a full mass spectrum for 2-Amino-5-bromophenol is not available, low-resolution
electrospray ionization mass spectrometry (LRESIMS) data has been reported for the
protonated molecule.

Table 4: Mass Spectrometry Data for 2-Amino-5-bromophenol

mlz lon

188/190 [M+H]*

The presence of two peaks with a mass difference of 2 and an approximate 1:1 intensity ratio is
characteristic of a compound containing one bromine atom (due to the natural abundance of
the 7°Br and 81Br isotopes).
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Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to elucidate the carbon-hydrogen framework of
the molecule.

Materials:

2-Amino-5-bromophenol hydrochloride

Deuterated solvent (e.g., DMSO-ds, D20)

NMR tubes (5 mm)

Volumetric flasks and pipettes

NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

» Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-5-bromophenol hydrochloride
and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry
vial.

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
The height of the solution in the tube should be approximately 4-5 cm.

o Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it
in the magnet.

e Locking and Shimming: The spectrometer's field is locked onto the deuterium signal of the
solvent. The magnetic field homogeneity is then optimized by a process called shimming to
obtain sharp spectral lines.
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e Acquisition of *H Spectrum:
o A standard one-pulse experiment is typically used.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o The number of scans can be adjusted to achieve an adequate signal-to-noise ratio
(typically 8-16 scans).

e Acquisition of 3C Spectrum:

o A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain a spectrum
with single lines for each carbon.

o The spectral width should cover the expected range for carbon chemical shifts (e.g., 0-160
ppm).

o Alarger number of scans (e.g., 1024 or more) is generally required for 13C NMR due to the
low natural abundance of the 13C isotope.

o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected to produce the final spectra. Chemical shifts are
referenced to an internal standard (e.g., TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic
vibrational frequencies.

Materials:
e 2-Amino-5-bromophenol hydrochloride
o Potassium bromide (KBr, IR grade)

e Agate mortar and pestle
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o Pellet press
e FT-IR spectrometer
Procedure:
o Sample Preparation (KBr Pellet):
o Thoroughly dry the KBr powder to remove any moisture.

o In an agate mortar, grind a small amount (1-2 mg) of 2-Amino-5-bromophenol
hydrochloride with approximately 100-200 mg of dry KBr.

o Transfer the finely ground powder to a pellet press and apply pressure to form a thin,
transparent pellet.

e Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the
spectrometer and acquire a background spectrum. This will be subtracted from the sample
spectrum to remove contributions from atmospheric CO2z and water vapor.

o Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and
acquire the sample spectrum.

o Data Acquisition:
o Typically, spectra are collected over the mid-IR range (4000-400 cm~1).
o A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

o Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is
analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation
pattern of the molecule.

Materials:
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e 2-Amino-5-bromophenol hydrochloride

o Suitable solvent (e.g., methanol, acetonitrile)

o Mass spectrometer with an appropriate ionization source (e.g., Electrospray lonization - ESI)
Procedure:

o Sample Preparation: Prepare a dilute solution of 2-Amino-5-bromophenol hydrochloride
(e.g., 1-10 pg/mL) in a suitable solvent.

« Infusion: The sample solution is introduced into the mass spectrometer’

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Amino-5-bromophenol
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1505894#spectroscopic-data-for-2-amino-5-
bromophenol-hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1505894?utm_src=pdf-body
https://www.benchchem.com/product/b1505894?utm_src=pdf-body
https://www.benchchem.com/product/b1505894#spectroscopic-data-for-2-amino-5-bromophenol-hydrochloride-nmr-ir-ms
https://www.benchchem.com/product/b1505894#spectroscopic-data-for-2-amino-5-bromophenol-hydrochloride-nmr-ir-ms
https://www.benchchem.com/product/b1505894#spectroscopic-data-for-2-amino-5-bromophenol-hydrochloride-nmr-ir-ms
https://www.benchchem.com/product/b1505894#spectroscopic-data-for-2-amino-5-bromophenol-hydrochloride-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1505894?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1505894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1505894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

